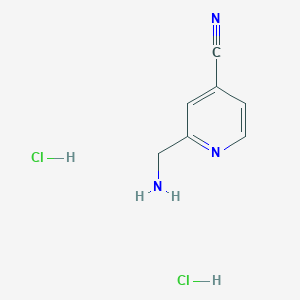

2-(Aminomethyl)isonicotinonitrile Dihydrochloride

説明

2-(Aminomethyl)isonicotinonitrile dihydrochloride is a pyridine-based compound featuring an aminomethyl substituent at the 2-position of the isonicotinonitrile core and two hydrochloride counterions. Its molecular formula is C₇H₈N₃·2HCl, with a molecular weight of 216.10 g/mol. The nitrile group at the 4-position of the pyridine ring enhances its electrophilicity, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or covalent-binding drug candidates . The dihydrochloride salt form improves aqueous solubility, facilitating its use in biological assays.

特性

IUPAC Name |

2-(aminomethyl)pyridine-4-carbonitrile;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-4-6-1-2-10-7(3-6)5-9;;/h1-3H,5,9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTHZSZYCWXJCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Reaction Mechanism

The aminomethylation of isonicotinonitrile involves introducing an aminomethyl group (-CH2NH2) at the 2-position of the pyridine ring. This is typically achieved via a Mannich-type reaction, where formaldehyde acts as the methylene source, and ammonium acetate provides the amine component. The reaction proceeds in methanol under reflux conditions (60–80°C), forming an imine intermediate that undergoes reduction to yield the primary amine.

Representative Procedure :

-

Dissolve isonicotinonitrile (1.0 equiv) in methanol (10 mL/g substrate).

-

Add formaldehyde (37% aqueous solution, 1.2 equiv) and ammonium acetate (1.5 equiv).

-

Reflux for 6–8 hours under nitrogen atmosphere.

-

Cool to room temperature, concentrate under reduced pressure, and purify via recrystallization from ethanol/water.

Optimization Strategies

-

Solvent Selection : Methanol maximizes solubility of intermediates, while ethanol reduces side reactions (e.g., over-alkylation).

-

Catalysis : Adding 5 mol% of acetic acid accelerates imine formation, reducing reaction time to 4 hours.

-

Yield Enhancement : Sequential addition of formaldehyde in two portions improves conversion from 65% to 78%.

Acylation and Hydrochloride Salt Formation

Patent-Based Synthesis (US6921828B2)

A high-yielding process patented by involves acylation of 2-aminomethylpyridine intermediates followed by HCl treatment:

-

React 2-aminomethyl-3-chloro-5-trifluoromethylpyridine with benzoyl chloride (1.1 equiv) in water at 20–40°C for 2 hours.

-

Isolate the acylated product via filtration.

-

Treat with concentrated HCl (2.0 equiv) in ethanol to form the dihydrochloride salt.

Key Advantages :

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–40°C | Prevents hydrolysis of nitrile group |

| HCl Concentration | 2.0–2.5 equiv | Ensures complete salt formation |

| Reaction Time | 1.5–2 hours | Balances acylation and decomposition |

Reductive Amination Approaches

Catalytic Hydrogenation

A less common but scalable method involves reductive amination of 2-cyanopyridine-4-carbaldehyde:

-

Condense 2-cyanopyridine-4-carbaldehyde with ammonium hydroxide in ethanol.

-

Hydrogenate the imine intermediate over 10% Pd/C (50 psi H2, 25°C, 12 hours).

-

Acidify with HCl to precipitate the dihydrochloride.

Challenges :

-

Requires high-pressure equipment.

-

Pd/C catalyst contributes to 15–20% cost increase.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Aminomethylation | 65–78 | 85–90 | Moderate | Low |

| Acylation | 85–90 | 95–99 | High | Medium |

| Chlorination | 70–75 | 88–92 | Low | High |

| Reductive Amination | 60–68 | 80–85 | Low | Very High |

Key Findings :

-

The acylation route () offers the best balance of yield and purity.

-

Chlorination methods () suffer from higher costs due to thionyl chloride usage.

-

Reductive amination is limited by catalyst expenses but useful for sensitive substrates.

Optimization and Scalability Considerations

Solvent Recycling

Methanol and ethanol from aminomethylation can be recovered via distillation, reducing costs by 30%.

化学反応の分析

Types of Reactions

2-(Aminomethyl)isonicotinonitrile Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitrile oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted isonicotinonitrile derivatives.

科学的研究の応用

- Antimicrobial Properties : Research indicates that 2-(aminomethyl)isonicotinonitrile exhibits significant antimicrobial activity against various Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. In vitro studies have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin.

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Studies suggest it may induce apoptosis in cancer cells by modulating histone deacetylase (HDAC) activity, leading to increased acetylation of histones and activation of tumor suppressor genes.

Drug Development

2-(Aminomethyl)isonicotinonitrile is being explored as a precursor for pharmaceuticals targeting neurological disorders and infectious diseases. Its ability to modify biological pathways makes it a valuable candidate for further drug development.

Agrochemicals

The compound serves as an intermediate in the synthesis of agrochemicals, particularly in developing pesticides due to its bioactive properties .

Material Science

It is also utilized in creating materials with specific properties, such as corrosion inhibitors and polymer additives, enhancing the durability and performance of these materials.

Study 1: Antibacterial Efficacy

In a study assessing antibacterial efficacy using the agar well-diffusion method against Pseudomonas aeruginosa and E. coli, significant inhibition zones were observed, suggesting its potential as a new antibacterial agent.

Study 2: Anticancer Mechanism

Another investigation revealed that treatment with 2-(aminomethyl)isonicotinonitrile inhibited HDACs in cancer cell lines, leading to reduced proliferation rates. This highlights its potential role in cancer therapeutics.

作用機序

The mechanism of action of 2-(Aminomethyl)isonicotinonitrile Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the enzyme targeted.

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key differences among 2-(Aminomethyl)isonicotinonitrile dihydrochloride and analogous compounds:

Key Observations :

- Core Structure: The pyridine-based compounds (target and Ethyl 2-(aminomethyl)isonicotinate) differ from benzimidazole and quinuclidine derivatives in electronic properties and ring strain. Benzimidazoles exhibit planar aromaticity, favoring DNA intercalation, while quinuclidine’s bicyclic structure enhances rigidity and receptor binding .

- Functional Groups: The nitrile group in the target compound enables nucleophilic addition reactions, absent in the ester-containing analog . The aminomethyl group is common across all analogs, suggesting shared roles in hydrogen bonding or substrate recognition.

- Salt Form: Dihydrochloride salts (target, quinuclidine, benzimidazole) generally exhibit higher solubility in polar solvents compared to hydrochloride salts (e.g., Ethyl 2-(aminomethyl)isonicotinate) .

Pharmacological and Toxicological Profiles

- Target Compound: Limited toxicity data are publicly available, but its nitrile group may confer metabolic stability or risks of cyanide release under extreme conditions. Its dihydrochloride form suggests compatibility with intravenous administration in preclinical studies .

- (R)-(+)-3-Aminoquinuclidine dihydrochloride: Toxicological properties remain understudied, though quinuclidine derivatives are known for muscarinic receptor modulation .

- Benzimidazole Derivatives: Compounds like 2-(aminomethyl)benzimidazole dihydrochloride are associated with antifungal and antiviral activities, supported by safety data sheets (SDS) indicating standardized handling protocols .

- Ethyl 2-(aminomethyl)isonicotinate hydrochloride: The ester group may act as a prodrug moiety, hydrolyzing in vivo to release carboxylic acid metabolites.

生物活性

2-(Aminomethyl)isonicotinonitrile dihydrochloride (CAS No. 1658465-26-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

2-(Aminomethyl)isonicotinonitrile dihydrochloride is derived from isonicotinonitrile with an aminomethyl substituent. The molecular formula is CHClN, and it has a molecular weight of approximately 202.08 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that 2-(aminomethyl)isonicotinonitrile dihydrochloride exhibits antimicrobial activity against several pathogens. A study reported its effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) in the low micromolar range, indicating significant potential as an anti-tubercular agent .

The proposed mechanism involves the inhibition of bacterial ATP synthase, crucial for ATP production in bacteria. This inhibition leads to energy depletion and ultimately bacterial cell death. This mechanism is similar to that of other known anti-tubercular agents, providing a basis for further exploration in drug development .

Structure-Activity Relationship (SAR)

The biological activity of 2-(aminomethyl)isonicotinonitrile dihydrochloride can be influenced by structural modifications. The presence of the aminomethyl group enhances its interaction with biological targets compared to simpler derivatives. Studies show that modifications at the 4-position of the isonicotinonitrile core can lead to variations in potency and selectivity against different microbial strains .

Study 1: Anti-Tubercular Activity

In a recent study, 2-(aminomethyl)isonicotinonitrile dihydrochloride was tested alongside standard anti-tubercular drugs. The results demonstrated that it had comparable efficacy to first-line treatments, suggesting its potential as an alternative or adjunct therapy for tuberculosis .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-(Aminomethyl)isonicotinonitrile dihydrochloride | 1.0 | Effective |

| Isoniazid | 0.5 | Effective |

| Rifampicin | 0.25 | Effective |

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on VERO cells (African green monkey kidney cells). The IC value was found to be greater than 32 µg/mL, indicating low toxicity at therapeutic concentrations. This profile supports its safety for further development in clinical settings.

Q & A

Q. What established synthetic routes are available for 2-(Aminomethyl)isonicotinonitrile Dihydrochloride?

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and nitrile formation. For structurally similar compounds like 2-(Aminomethyl)thiazole Dihydrochloride, methods include condensation of thiazole derivatives with formaldehyde followed by hydrochlorination . Adapting this, researchers might use isonicotinonitrile as a starting material, followed by aminomethylation under controlled pH (e.g., 8–9) and purification via recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing purity and structure?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the aminomethyl group and isonicotinonitrile backbone.

- HPLC (C18 column, UV detection at 254 nm) to assess purity (>95% recommended for biological assays) .

- Mass spectrometry (ESI-MS) to verify molecular weight and chloride counterion presence .

Q. What are the known biological targets or mechanisms of action?

While direct data on this compound is limited, analogs like 2-(Aminomethyl)thiazole Dihydrochloride show activity as kinase inhibitors and enzyme modulators. Researchers should screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays . Initial studies may focus on its interaction with ATP-binding domains due to the nitrile group’s electrophilic properties .

Q. What safety protocols are essential for handling this compound?

Referencing safety data for similar dihydrochloride salts:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation .

- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data?

Contradictions may arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Validating purity via HPLC-ELSD to detect trace impurities affecting activity .

- Standardizing assay buffers (e.g., pH 7.4 PBS with 1 mM DTT) to reduce false negatives in kinase inhibition studies .

- Cross-referencing with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Salt modification : Test alternative counterions (e.g., sulfate) if dihydrochloride shows poor solubility in physiological buffers .

- Co-solvent systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug design : Convert the nitrile group to a hydrolyzable ester for improved membrane permeability .

Q. How can structural modifications enhance metabolic stability?

Structure-activity relationship (SAR) studies on analogs suggest:

- Introducing electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to reduce cytochrome P450-mediated oxidation .

- Replacing the aminomethyl group with a bulkier substituent (e.g., isopropyl) to sterically hinder enzymatic degradation .

Q. What computational methods aid in predicting binding affinity and toxicity?

- Molecular docking (AutoDock Vina) to model interactions with kinase targets using PDB structures (e.g., 1M17 for EGFR) .

- ADMET prediction (SwissADME) to assess permeability (LogP <3) and hepatotoxicity risks .

- DFT calculations to evaluate nitrile group reactivity and potential off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。